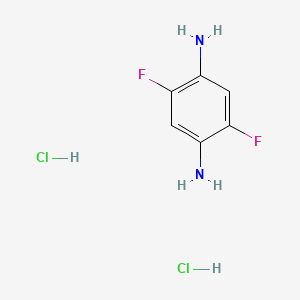

2,5-Difluorobenzene-1,4-diamine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,5-Difluorobenzene-1,4-diamine dihydrochloride is a compound within the broader category of organofluorine compounds, known for their significant applications across pharmaceutical, agrochemical, and material sciences due to the unique properties imparted by fluorine atoms. The incorporation of fluorine atoms into organic compounds often results in enhanced biological and physical properties, such as bioavailability, metabolic stability, and binding selectivity, making such compounds highly valuable in various scientific fields.

Synthesis Analysis

The synthesis of fluorinated compounds, including derivatives similar to this compound, often involves complex methodologies that aim to introduce fluorine atoms or fluorine-containing groups into organic molecules. A common strategy is the use of fluoromethylating reagents to introduce the monofluoromethyl group, a versatile fluorinated group in synthetic chemistry, to modify the properties of molecules (Moskalik, 2023).

Wissenschaftliche Forschungsanwendungen

Fluorinated Polyimides

Yang and Hsiao (2004) synthesized fluorinated polyimides using a monomer structurally related to 2,5-difluorobenzene-1,4-diamine dihydrochloride, which demonstrated improved solubility, lower color intensity, and better thermal stability compared to nonfluorinated versions. These polyimides also had low dielectric constants and moisture absorption, making them suitable for various industrial applications (Yang & Hsiao, 2004).

Synthesis of Fluorinated Poly(Ether Imide)s

In 2012, Wang et al. reported the synthesis of fluorinated poly(ether imide)s derived from an unsymmetrical and noncoplanar diamine containing trifluoromethyl and trimethyl groups. These polymers showcased remarkable properties, including good thermal stability, low dielectric constants, and low moisture absorption (Wang, Zhao, & Li, 2012).

Lithium Organic Batteries

A 2022 study by Pan et al. utilized a fluorinated macrocyclic organodisulfide synthesized from 2,5-difluorobenzene-1,4-dithiol, a compound closely related to this compound. This compound demonstrated significant potential in lithium organic batteries, offering high discharge capacity and good cycle stability (Pan et al., 2022).

Biodegradation of Difluorobenzenes

Moreira et al. (2009) explored the biodegradation of difluorobenzenes, compounds used in industrial synthesis of pharmaceuticals and agricultural chemicals. Their study on the strain Labrys portucalensis revealed its ability to degrade 1,4-difluorobenzene under specific conditions, highlighting the environmental relevance of such compounds (Moreira, Amorim, Carvalho, & Castro, 2009).

Membrane-Based Gas Separation

Bandyopadhyay et al. (2013) used a diamine monomer related to this compound to synthesize polyamides for membrane-based gas separation. These polymers showed high thermal stability and excellent gas transport properties, making them promising for industrial applications (Bandyopadhyay, Bera, Ghosh, & Banerjee, 2013).

Organometallic Chemistry

Pike, Crimmin, and Chaplin (2017) discussed the use of partially fluorinated benzenes, including 1,2-difluorobenzene, in organometallic chemistry. These compounds, due to their fluorine substituents, exhibit unique properties like weak binding to metal centers and can be used in various synthesis and catalysis processes (Pike, Crimmin, & Chaplin, 2017).

Safety and Hazards

Wirkmechanismus

Target of Action

This compound belongs to the class of benzene compounds , which are known to interact with a wide range of biological targets

Action Environment

The action, efficacy, and stability of 2,5-Difluorobenzene-1,4-diamine dihydrochloride can be influenced by various environmental factors . These may include pH, temperature, presence of other molecules, and specific conditions within the cellular or body environment. More research is needed to understand these influences.

Eigenschaften

IUPAC Name |

2,5-difluorobenzene-1,4-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2.2ClH/c7-3-1-5(9)4(8)2-6(3)10;;/h1-2H,9-10H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLWMAPWKZWCHKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)N)F)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4140-67-4 |

Source

|

| Record name | 2,5-difluorobenzene-1,4-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2491055.png)

![N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2491056.png)

![(4Ar,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B2491059.png)

![1-[(2,4-Dichlorophenyl)methyl]-3-(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)pyridin-2-one](/img/structure/B2491060.png)

![[2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2491065.png)

![N-cyclohexyl-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2491069.png)

![(Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2491070.png)

![2-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2491072.png)

![N-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2491078.png)